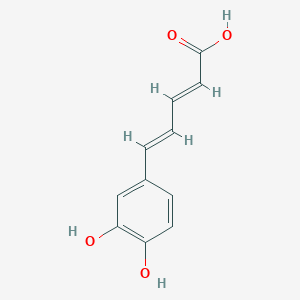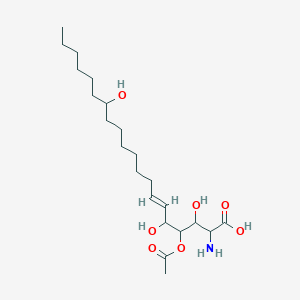
Fumifungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin I is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is produced by the action of the enzyme renin on a protein called angiotensinogen, which is synthesized by the liver. Angiotensin I itself is relatively inactive but serves as a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure by narrowing blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of angiotensin I may involve recombinant DNA technology. This method includes:
Insertion of the gene encoding angiotensinogen: into a suitable expression vector.
Transformation of the vector into a host organism: such as Escherichia coli or yeast.
Cultivation of the host organism: to produce angiotensinogen, which is then cleaved by renin to yield angiotensin I.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of angiotensin I to angiotensin II by the enzyme angiotensin-converting enzyme (ACE).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ACE in a buffered solution at physiological pH and temperature.
Oxidation: May involve oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products:
Angiotensin II: The primary product formed from the hydrolysis of angiotensin I by ACE.
Scientific Research Applications
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a substrate in studies involving ACE inhibitors, which are important in the development of antihypertensive drugs.
Biology: Plays a role in understanding the renin-angiotensin system and its impact on blood pressure regulation.
Medicine: Used in the development and testing of drugs for hypertension and heart failure.
Industry: Employed in the production of diagnostic kits for measuring renin and angiotensin levels in clinical samples
Mechanism of Action
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by ACE. Angiotensin II then acts on specific receptors, particularly the angiotensin II receptor type 1 (AT1), leading to:
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention, further increasing blood pressure
Comparison with Similar Compounds
Angiotensin II: A more active form that directly causes vasoconstriction and increases blood pressure.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Uniqueness of Angiotensin I: Angiotensin I is unique in that it serves as a precursor to angiotensin II and III, making it a critical component in the renin-angiotensin system. Unlike angiotensin II, which has direct physiological effects, angiotensin I itself is relatively inactive but essential for the production of its more active derivatives .
Properties
CAS No. |
110231-33-9 |
|---|---|
Molecular Formula |
C22H41NO7 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |
InChI Key |
OOEOVXMORBPOKC-NTCAYCPXSA-N |
SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Synonyms |
2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


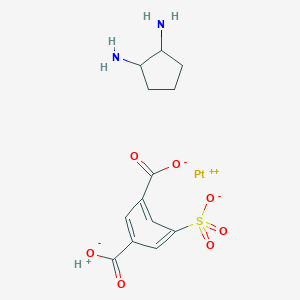
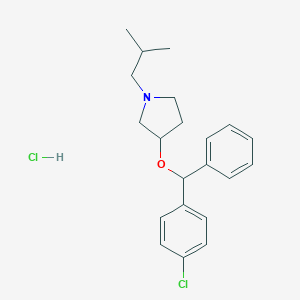
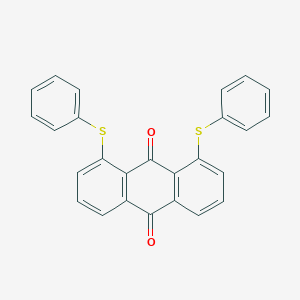
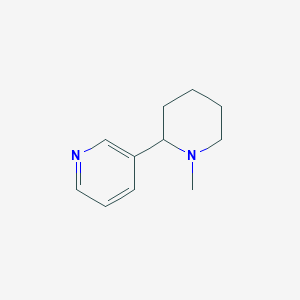
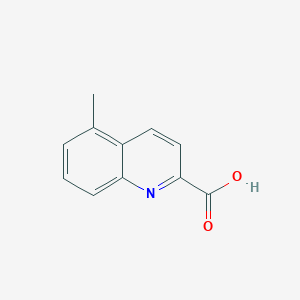
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
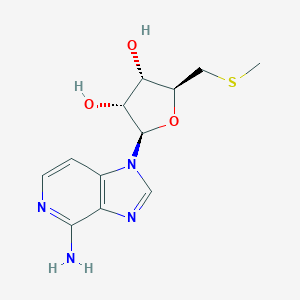
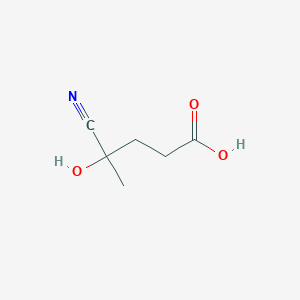
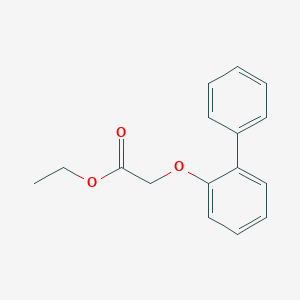
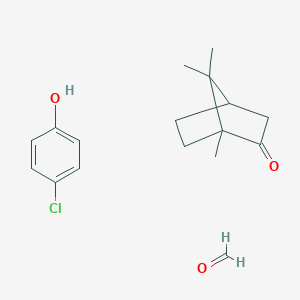
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
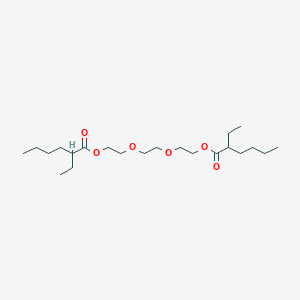
![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
